3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15295379
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
![3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one -](/images/structure/VC15295379.png)
Specification
Molecular Formula | C20H16O4 |
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Molecular Weight | 320.3 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
Standard InChI | InChI=1S/C20H16O4/c1-11-7-18(21)24-20-12(2)19-16(9-15(11)20)17(10-23-19)13-5-4-6-14(8-13)22-3/h4-10H,1-3H3 |
Standard InChI Key | YUYPALWIGRWLJN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C |
Introduction
3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. It features a fused ring system consisting of a furan and a chromene moiety, with a methoxyphenyl substituent at the 3-position and two methyl groups at the 5 and 9 positions of the chromene ring. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties.
Synthesis Methods
The synthesis of 3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions starting from simpler precursors. Common methodologies include:
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Multi-step Organic Reactions: These often involve condensation reactions, cyclization, and substitution reactions to form the complex ring system.
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Precursors: Typically involve simpler aromatic compounds and heterocyclic precursors.
Biological Activities
Research indicates that this compound may possess several biological activities:
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Anti-inflammatory Properties: Potential to modulate inflammatory pathways.
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Anticancer Properties: May interact with molecular targets involved in cancer cell proliferation or survival.
Mechanism of Action
The exact mechanisms of action are not fully elucidated but may involve modulation of enzyme activity or receptor binding. The presence of methoxy and methyl substituents can influence its interaction with biological targets.
Similar Compounds
Other compounds in the furochromene class, such as 5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, exhibit antioxidant properties. Variants like 6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one also show potential biological activities.
Structural Variations
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6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one: Features a benzyl group instead of a methyl or ethyl group, potentially altering its biological activity.
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3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one: Differs in the position of methyl groups on the chromene ring .
Data Tables
Compound | Molecular Weight | Biological Activities | Synthesis Method |
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3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | Approx. 320.34 g/mol | Anti-inflammatory, Anticancer | Multi-step organic reactions |
5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | Not specified | Antioxidant | Not detailed |
6-benzyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one | 348.4 g/mol | Potential medicinal applications | Multi-step organic reactions |
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